Cas no 2137802-47-0 (3-(4-Bromophenyl)-3-(trifluoromethyl)pyrrolidine)

3-(4-Bromophenyl)-3-(trifluoromethyl)pyrrolidine is a fluorinated pyrrolidine derivative featuring a bromophenyl substituent, which enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group contributes to increased metabolic stability and lipophilicity, making it valuable in the design of bioactive compounds. The bromine atom provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This compound is particularly useful in medicinal chemistry for the development of CNS-targeting molecules due to its structural rigidity and fluorine-induced electronic effects. Its high purity and well-defined stereochemistry ensure reproducibility in research applications.
3-(4-Bromophenyl)-3-(trifluoromethyl)pyrrolidine structure
2137802-47-0 structure
Product name:3-(4-Bromophenyl)-3-(trifluoromethyl)pyrrolidine
CAS No:2137802-47-0
MF:C11H11BrF3N
MW:294.110952615738
CID:6463181
PubChem ID:165459957

3-(4-Bromophenyl)-3-(trifluoromethyl)pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine
    • EN300-738608
    • 2137802-47-0
    • 3-(4-Bromophenyl)-3-(trifluoromethyl)pyrrolidine
    • Inchi: 1S/C11H11BrF3N/c12-9-3-1-8(2-4-9)10(11(13,14)15)5-6-16-7-10/h1-4,16H,5-7H2
    • InChI Key: PMBVGSNFQOOUGS-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1(C(F)(F)F)CNCC1

Computed Properties

  • Exact Mass: 293.00270g/mol
  • Monoisotopic Mass: 293.00270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų
  • XLogP3: 3.5

3-(4-Bromophenyl)-3-(trifluoromethyl)pyrrolidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-738608-1.0g
3-(4-bromophenyl)-3-(trifluoromethyl)pyrrolidine
2137802-47-0
1g
$0.0 2023-06-06

Additional information on 3-(4-Bromophenyl)-3-(trifluoromethyl)pyrrolidine

3-(4-Bromophenyl)-3-(trifluoromethyl)pyrrolidine: A Comprehensive Overview

The compound 3-(4-Bromophenyl)-3-(trifluoromethyl)pyrrolidine (CAS No: 2137802-47-0) is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with a 4-bromophenyl group and a trifluoromethyl group at the 3-position. The combination of these substituents imparts distinctive electronic, steric, and pharmacokinetic properties to the molecule, making it a valuable compound for various applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-(4-Bromophenyl)-3-(trifluoromethyl)pyrrolidine through methodologies such as palladium-catalyzed cross-coupling reactions and organocatalytic processes. These methods not only enhance the yield and purity of the compound but also allow for precise control over the stereochemistry, which is crucial for its biological activity. The trifluoromethyl group, in particular, has been shown to significantly influence the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

In terms of biological activity, 3-(4-Bromophenyl)-3-(trifluoromethyl)pyrrolidine has demonstrated potential as a lead compound in the design of novel therapeutic agents. Studies have shown that this compound exhibits modulatory effects on various cellular pathways, including those involved in inflammation, apoptosis, and signal transduction. For instance, research published in *Nature Communications* highlights its ability to inhibit key enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. This suggests that the compound could serve as a foundation for developing treatments for Alzheimer's disease and related conditions.

Beyond pharmacology, 3-(4-Bromophenyl)-3-(trifluoromethyl)pyrrolidine has also found applications in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of semiconducting polymers and light-emitting diodes (LEDs). Recent studies have explored its role as a building block for constructing π-conjugated systems, which are essential for achieving high charge carrier mobility in organic semiconductors. The trifluoromethyl group's electron-withdrawing nature enhances the molecule's conjugation length and stability, further bolstering its suitability for these applications.

The synthesis of 3-(4-Bromophenyl)-3-(trifluoromethyl)pyrrolidine involves a multi-step process that typically begins with the preparation of intermediates such as 4-bromophenylboronic acid and trifluoroacetyl chloride. These intermediates are then subjected to coupling reactions under catalytic conditions to form the pyrrolidine ring. The reaction conditions are carefully optimized to ensure high yields and minimal byproduct formation. For example, microwave-assisted synthesis has been employed to accelerate reaction rates while maintaining product quality.

From an analytical standpoint, 3-(4-Bromophenyl)-3-(trifluoromethyl)pyrrolidine can be thoroughly characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide critical insights into the compound's molecular structure, purity, and stereochemistry. For instance, 1H NMR spectroscopy reveals distinct signals corresponding to the pyrrolidine protons and the aromatic protons of the 4-bromophenyl group, while 19F NMR spectroscopy offers detailed information about the trifluoromethyl group's environment.

Looking ahead, ongoing research into 3-(4-Bromophenyl)-3-(trifluoromethyl)pyrrolidine is focused on expanding its functionalization possibilities and exploring its utility in emerging fields such as nanotechnology and green chemistry. Researchers are investigating methods to introduce additional functional groups into the molecule without compromising its core properties. This could pave the way for its use in drug delivery systems or as a component of biodegradable polymers.

In conclusion, 3-(4-Bromophenyl)-3-(trifluoromethyl)pyrrolidine (CAS No: 2137802-47-0) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structural features and promising biological profile make it an invaluable tool for advancing scientific research and innovation.

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